molecular formula C11H10F3NO3 B270195 Ethyl 3-[(trifluoroacetyl)amino]benzoate

Ethyl 3-[(trifluoroacetyl)amino]benzoate

Cat. No. B270195
M. Wt: 261.2 g/mol
InChI Key: XKZMSPMXSSFNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(trifluoroacetyl)amino]benzoate, also known as EFAB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. EFAB is a white, crystalline powder that is synthesized through a specific method, which will be discussed in This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various research fields. This paper aims to provide an overview of EFAB, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Ethyl 3-[(trifluoroacetyl)amino]benzoate is not fully understood. However, it has been suggested that Ethyl 3-[(trifluoroacetyl)amino]benzoate may exert its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes involved in the production of inflammatory mediators and the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-[(trifluoroacetyl)amino]benzoate has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has been suggested that Ethyl 3-[(trifluoroacetyl)amino]benzoate may inhibit the production of certain inflammatory mediators such as prostaglandins and leukotrienes. Ethyl 3-[(trifluoroacetyl)amino]benzoate has also been shown to inhibit the growth of cancer cells in various cancer cell lines. Additionally, Ethyl 3-[(trifluoroacetyl)amino]benzoate has been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(trifluoroacetyl)amino]benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Ethyl 3-[(trifluoroacetyl)amino]benzoate is also relatively inexpensive compared to other compounds with similar properties. However, Ethyl 3-[(trifluoroacetyl)amino]benzoate has some limitations for use in lab experiments. It is poorly soluble in water, which may limit its use in certain experiments. Additionally, Ethyl 3-[(trifluoroacetyl)amino]benzoate may exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 3-[(trifluoroacetyl)amino]benzoate. One potential direction is the development of new Ethyl 3-[(trifluoroacetyl)amino]benzoate derivatives with improved properties for use in various research fields. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-[(trifluoroacetyl)amino]benzoate and its potential applications in the development of new drugs. Further studies are also needed to determine the potential toxicity of Ethyl 3-[(trifluoroacetyl)amino]benzoate in various cell lines and to identify any potential side effects. Finally, Ethyl 3-[(trifluoroacetyl)amino]benzoate may have potential applications in the development of new fluorescent probes for the detection of certain biomolecules.

Synthesis Methods

The synthesis of Ethyl 3-[(trifluoroacetyl)amino]benzoate involves the reaction between 3-aminobenzoic acid and trifluoroacetic anhydride in the presence of an organic base such as triethylamine. The reaction results in the formation of Ethyl 3-[(trifluoroacetyl)amino]benzoate as a white, crystalline powder. The purity of the compound can be enhanced through recrystallization from an appropriate solvent.

Scientific Research Applications

Ethyl 3-[(trifluoroacetyl)amino]benzoate has been extensively studied for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ethyl 3-[(trifluoroacetyl)amino]benzoate has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules. Additionally, Ethyl 3-[(trifluoroacetyl)amino]benzoate has been investigated for its use as a chiral auxiliary in asymmetric synthesis.

properties

Product Name

Ethyl 3-[(trifluoroacetyl)amino]benzoate

Molecular Formula

C11H10F3NO3

Molecular Weight

261.2 g/mol

IUPAC Name

ethyl 3-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-4-3-5-8(6-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)

InChI Key

XKZMSPMXSSFNRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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